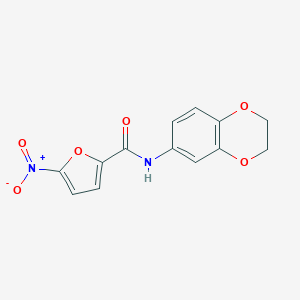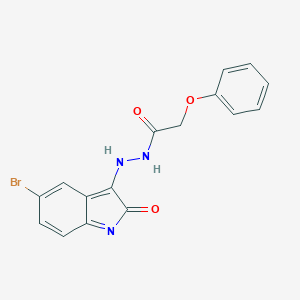
4-butoxy-N-(5-methyl-2,1,3-benzothiadiazol-4-yl)benzamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-butoxy-N-(5-methyl-2,1,3-benzothiadiazol-4-yl)benzamide, also known as BMB, is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. BMB belongs to the class of benzothiadiazole derivatives and has shown promising results in various studies.
Mécanisme D'action
The exact mechanism of action of 4-butoxy-N-(5-methyl-2,1,3-benzothiadiazol-4-yl)benzamide is not fully understood. However, studies suggest that it exerts its therapeutic effects by inhibiting various enzymes and proteins involved in inflammatory, cancerous, and viral processes. 4-butoxy-N-(5-methyl-2,1,3-benzothiadiazol-4-yl)benzamide has been shown to inhibit the activity of COX-2, a key enzyme involved in inflammation. It has also been shown to inhibit the activity of various cancer-related proteins such as EGFR and VEGFR. 4-butoxy-N-(5-methyl-2,1,3-benzothiadiazol-4-yl)benzamide has also been shown to inhibit the replication of various viruses, including HIV and HCV.
Biochemical and Physiological Effects:
4-butoxy-N-(5-methyl-2,1,3-benzothiadiazol-4-yl)benzamide has been shown to have a variety of biochemical and physiological effects. In vitro studies have shown that 4-butoxy-N-(5-methyl-2,1,3-benzothiadiazol-4-yl)benzamide inhibits the proliferation of cancer cells and induces cell death. 4-butoxy-N-(5-methyl-2,1,3-benzothiadiazol-4-yl)benzamide has also been shown to reduce inflammation in various animal models. In addition, 4-butoxy-N-(5-methyl-2,1,3-benzothiadiazol-4-yl)benzamide has been shown to improve cognitive function in animal models of Alzheimer's disease.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of using 4-butoxy-N-(5-methyl-2,1,3-benzothiadiazol-4-yl)benzamide in lab experiments is its high yield of synthesis. 4-butoxy-N-(5-methyl-2,1,3-benzothiadiazol-4-yl)benzamide is also relatively stable and can be stored for long periods without degradation. However, one limitation of using 4-butoxy-N-(5-methyl-2,1,3-benzothiadiazol-4-yl)benzamide is its low solubility in water, which can make it difficult to administer in certain experiments.
Orientations Futures
There are several potential future directions for research on 4-butoxy-N-(5-methyl-2,1,3-benzothiadiazol-4-yl)benzamide. One area of interest is its potential use in treating viral infections, particularly HIV and HCV. Another area of interest is its potential use in treating neurodegenerative diseases such as Alzheimer's and Parkinson's. Additionally, further studies are needed to fully understand the mechanism of action of 4-butoxy-N-(5-methyl-2,1,3-benzothiadiazol-4-yl)benzamide and its potential therapeutic applications.
Méthodes De Synthèse
4-butoxy-N-(5-methyl-2,1,3-benzothiadiazol-4-yl)benzamide can be synthesized by reacting 5-methyl-2,1,3-benzothiadiazol-4-amine with 4-butoxybenzoyl chloride in the presence of a base. The reaction yields 4-butoxy-N-(5-methyl-2,1,3-benzothiadiazol-4-yl)benzamide as a white crystalline solid with a high yield.
Applications De Recherche Scientifique
4-butoxy-N-(5-methyl-2,1,3-benzothiadiazol-4-yl)benzamide has been extensively studied for its potential therapeutic applications. It has been shown to possess anti-inflammatory, anti-cancer, and anti-viral properties. 4-butoxy-N-(5-methyl-2,1,3-benzothiadiazol-4-yl)benzamide has also been studied for its potential use in treating neurodegenerative diseases such as Alzheimer's and Parkinson's.
Propriétés
Formule moléculaire |
C18H19N3O2S |
|---|---|
Poids moléculaire |
341.4 g/mol |
Nom IUPAC |
4-butoxy-N-(5-methyl-2,1,3-benzothiadiazol-4-yl)benzamide |
InChI |
InChI=1S/C18H19N3O2S/c1-3-4-11-23-14-8-6-13(7-9-14)18(22)19-16-12(2)5-10-15-17(16)21-24-20-15/h5-10H,3-4,11H2,1-2H3,(H,19,22) |
Clé InChI |
JDFHWHHHBCUPOE-UHFFFAOYSA-N |
SMILES |
CCCCOC1=CC=C(C=C1)C(=O)NC2=C(C=CC3=NSN=C32)C |
SMILES canonique |
CCCCOC1=CC=C(C=C1)C(=O)NC2=C(C=CC3=NSN=C32)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![N-[4-(4-chlorophenyl)-1,3-thiazol-2-yl]-1,3-benzodioxole-5-carboxamide](/img/structure/B246094.png)

![N-[2-chloro-5-(5-methyl-1,3-benzoxazol-2-yl)phenyl]-5-nitrofuran-2-carboxamide](/img/structure/B246101.png)
![3,4,5-trimethoxy-N-[3-(5-methyl-1,3-benzoxazol-2-yl)phenyl]benzamide](/img/structure/B246102.png)
![4-methyl-N-[(3E)-3-(5-methyl-3H-1,3-benzoxazol-2-ylidene)-4-oxocyclohexa-1,5-dien-1-yl]benzamide](/img/structure/B246103.png)


![1-[2-(4-chlorophenyl)-2-oxoethyl]-2(1H)-quinoxalinone](/img/structure/B246115.png)
![[5-(4-Methoxybenzylidene)-2,4-dioxo-1,3-thiazolidin-3-yl]acetic acid](/img/structure/B246123.png)



![N-[2-(diethylamino)ethyl]-1-adamantanecarboxamide](/img/structure/B246133.png)